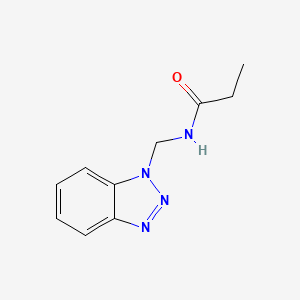

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical scaffold in organic synthesis due to its stability, ease of introduction into molecules, and ability to activate molecules toward various transformations

準備方法

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide typically involves the reaction of benzotriazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazolyl amide, which is then converted to the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.

化学反応の分析

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.

Coupling Reactions: Benzotriazole derivatives are often used in coupling reactions, such as the Baylis-Hillman reaction, to form carbon-carbon bonds.

科学的研究の応用

Chemistry

In the field of chemistry, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide serves as a valuable ligand in coordination chemistry. It can form complexes with various metal ions, which are useful for catalysis and materials science applications. The compound's ability to stabilize metal ions enhances its utility in developing new catalysts for organic reactions .

Biological Activities

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties: Studies have demonstrated that benzotriazole derivatives possess significant antimicrobial effects against various bacterial strains. For instance, compounds containing the benzotriazole moiety were evaluated for their activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at micromolar concentrations .

- Anticancer Activity: The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HCT116 (human colorectal carcinoma), with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil .

- Antitubercular Activity: Some derivatives have also been tested for their efficacy against Mycobacterium tuberculosis. In vitro evaluations indicated that certain benzotriazole compounds could inhibit the growth of this pathogen effectively .

Medicinal Chemistry

The unique structure of this compound makes it an attractive candidate for drug development. Its ability to interact with biological targets has led to investigations into its use as a scaffold for designing new therapeutic agents:

- SARS-CoV Inhibitors: Recent studies have identified derivatives of benzotriazole as potential inhibitors of SARS-CoV proteases, highlighting their relevance in antiviral drug discovery .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several benzotriazole derivatives against common pathogens. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 5 | Staphylococcus aureus |

| B | 10 | Escherichia coli |

| C | 15 | Candida albicans |

This study demonstrated the compound's potential as an antimicrobial agent and provided insights into structure-activity relationships (SAR) within the series .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| D | 4.5 |

作用機序

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide involves its ability to act as a leaving group and participate in various chemical transformations. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile synthetic auxiliary . The compound’s reactivity is influenced by the electronic and steric properties of the benzotriazole fragment .

類似化合物との比較

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide can be compared with other benzotriazole derivatives, such as N-(benzotriazol-1-ylmethyl)formamide and N,N-bis-[(benzotriazol-1-yl)methyl]amines . These compounds share similar reactivity and stability but differ in their specific applications and synthetic utility. The unique properties of this compound, such as its ability to participate in a wide range of chemical reactions, make it a valuable compound in various research fields .

生物活性

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzotriazole moiety linked to a propanamide group. Its molecular formula is C11H14N4O, with a molecular weight of approximately 218.25 g/mol. The presence of the benzotriazole ring enhances its chemical reactivity and biological activity, making it an essential scaffold in drug development.

Biological Activities

Research indicates that benzotriazole derivatives, including this compound, exhibit a wide range of biological activities:

1. Antiviral Activity

Benzotriazole derivatives have demonstrated antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that these compounds can target viral RNA polymerases, offering potential therapeutic avenues for treating infections such as Hepatitis C virus (HCV) and other Flaviviridae viruses .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Benzotriazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 29 µg/mL against breast and colorectal cancer cells .

3. Antibacterial and Antifungal Activities

This compound has been noted for its antibacterial and antifungal properties. Research indicates that it can effectively inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Alkylation: The compound can be synthesized by direct alkylation of benzotriazole with appropriate alkyl halides in the presence of bases such as potassium hydroxide (KOH) .

- Reflux Techniques: A common method involves refluxing benzotriazole with propanamide derivatives under specific conditions to yield the desired product.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral activity of this compound against HCV showed that the compound effectively inhibited the helicase activity of the virus's NTPase/helicase enzyme. The most active derivatives demonstrated IC50 values around 6.5 µM when tested with DNA substrates .

Case Study 2: Anticancer Activity

In another investigation, various derivatives of benzotriazole were tested against different cancer cell lines. The results indicated that compounds with specific substitutions on the benzotriazole ring exhibited enhanced cytotoxicity compared to their parent structures. One derivative showed an MIC of 29 µg/mL against breast cancer cells .

Summary of Biological Activities

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUNOJSHGONUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCN1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。